molecular formula C7H11N3O2S B11602475 (5E)-1,3-diethyl-5-(hydroxyimino)-2-thioxoimidazolidin-4-one

(5E)-1,3-diethyl-5-(hydroxyimino)-2-thioxoimidazolidin-4-one

Cat. No.: B11602475
M. Wt: 201.25 g/mol
InChI Key: KKAYFHGBVVGSMH-UHFFFAOYSA-N
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Description

(5Z)-1,3-DIETHYL-5-(HYDROXYIMINO)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with significant interest in various scientific fields. This compound features a unique structure characterized by the presence of a hydroxyimino group and a sulfanylidene group within an imidazolidinone ring. Its distinct chemical properties make it a valuable subject of study in organic chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1,3-DIETHYL-5-(HYDROXYIMINO)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the reaction of diethylamine with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then treated with an appropriate oxidizing agent to introduce the hydroxyimino group, followed by cyclization to form the imidazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1,3-DIETHYL-5-(HYDROXYIMINO)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The sulfanylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

Scientific Research Applications

(5Z)-1,3-DIETHYL-5-(HYDROXYIMINO)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5Z)-1,3-DIETHYL-5-(HYDROXYIMINO)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The sulfanylidene group can interact with metal ions, potentially affecting enzymatic activities and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-1,3-DIETHYL-5-(HYDROXYIMINO)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and the imidazolidinone ring, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

1,3-diethyl-4-hydroxy-5-nitrosoimidazole-2-thione

InChI

InChI=1S/C7H11N3O2S/c1-3-9-5(8-12)6(11)10(4-2)7(9)13/h11H,3-4H2,1-2H3

InChI Key

KKAYFHGBVVGSMH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N(C1=S)CC)O)N=O

Origin of Product

United States

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